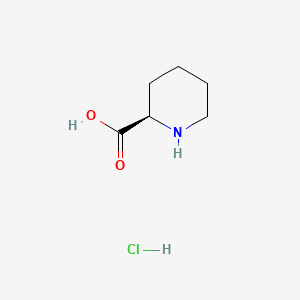

(R)-Piperidine-2-carboxylic acid hydrochloride

Übersicht

Beschreibung

(R)-Piperidine-2-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C6H12ClNO2 and its molecular weight is 165.62 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

(R)-Piperidine-2-carboxylic acid hydrochloride is a chiral compound that has garnered attention for its diverse biological activities, particularly in amino acid metabolism and neuropharmacology. This article delves into its mechanisms of action, biochemical interactions, and potential therapeutic applications, supported by relevant data and case studies.

- Molecular Formula : C₆H₁₂ClNO₂

- Molecular Weight : 151.62 g/mol

- Structure : Contains a piperidine ring and a carboxylic acid functional group, enhancing its solubility in biological systems due to the hydrochloride form.

-

Enzyme Interaction :

- This compound interacts with enzymes such as lysine aminotransferase , which plays a pivotal role in amino acid transamination processes. This interaction suggests a regulatory role in lysine metabolism, impacting various physiological functions.

- It may act as an inhibitor or activator depending on the specific enzyme and biological context, influencing metabolic pathways significantly.

- Neuropharmacological Potential :

Biological Activities

-

Amino Acid Metabolism :

- Studies indicate that this compound can modulate levels of certain amino acids, particularly lysine, through its enzymatic interactions. This modulation is crucial for maintaining metabolic homeostasis and could have implications for disorders related to amino acid metabolism.

- Therapeutic Applications :

Case Studies

-

Hyperpipecolic Acidemia :

- A case study reported an infant diagnosed with hyperpipecolic acidemia, where elevated levels of pipecolic acid were observed. While not directly involving this compound, it highlights the importance of piperidine derivatives in metabolic disorders and their potential therapeutic implications when modulated correctly .

- Synthesis and Application in Organic Chemistry :

Comparative Analysis with Related Compounds

| Compound Name | Structure Type | Unique Properties |

|---|---|---|

| Piperidine-2-carboxylic acid | Non-chiral variant | Broader availability; lacks optical activity |

| Pipecolic acid | Structural isomer | Involved in lysine metabolism; different biological roles |

| (S)-Piperidine-2-carboxylic acid | Enantiomer | Different interaction profile; potential therapeutic differences |

| (R)-Piperazine-2-carboxylic acid | Related structure | Exhibits different pharmacological properties |

This table illustrates how structural variations among piperidine derivatives can lead to distinct biological activities and applications in medicinal chemistry.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Intermediate

One of the primary applications of (R)-Piperidine-2-carboxylic acid hydrochloride is as a precursor in the synthesis of pharmaceutical compounds. Its chiral nature allows it to be utilized in the production of enantiomerically pure drugs, which are crucial for enhancing therapeutic efficacy and minimizing side effects.

Key Reactions

- Epimerization : The compound can convert racemic mixtures of chiral amines into their desired enantiomeric forms, facilitating the production of specific pharmaceuticals.

- Esterification : It acts as a catalyst in esterification reactions, promoting the formation of esters from carboxylic acids and alcohols, which are vital in synthesizing various organic compounds with ester functionalities.

This compound exhibits notable biological activities, particularly related to amino acid metabolism. Research indicates its interaction with enzymes such as lysine aminotransferase, which is involved in lysine metabolism and transamination processes essential for amino acid synthesis and degradation .

Potential Therapeutic Applications

- Neuropharmacology : Due to its structural similarity to neurotransmitters, this compound may have potential applications in treating neurodegenerative diseases by crossing the blood-brain barrier.

- Regulation of Lysine Levels : Its interaction with metabolic enzymes suggests a regulatory role in lysine levels within biological systems, potentially influencing various physiological processes.

Comparative Analysis with Related Compounds

Understanding the applications of this compound can be enhanced by comparing it with structurally related compounds. The following table summarizes key characteristics:

| Compound Name | Structure Type | Unique Properties |

|---|---|---|

| Piperidine-2-carboxylic acid | Non-chiral variant | Lacks optical activity; broader availability |

| Pipecolic acid | Structural isomer | Involved in lysine metabolism; different biological roles |

| (S)-Piperidine-2-carboxylic acid | Enantiomer | Different interaction profile; potential therapeutic differences |

| (R)-Piperazine-2-carboxylic acid | Related piperazine structure | Exhibits different pharmacological properties |

This comparative analysis highlights the importance of chirality and structural nuances in pharmaceutical development, emphasizing how this compound serves as a versatile building block in drug synthesis.

Case Studies and Research Findings

Recent studies have explored the biochemical principles and functional aspects of pipecolic acid, a related compound, revealing its role as an immune regulator and its involvement in plant defense mechanisms against pathogens . Such findings suggest that derivatives like this compound could play similar roles in various biological contexts.

Notable Research Insights

- In Arabidopsis plants, pipecolic acid accumulation has been linked to increased resistance against bacterial infections, indicating potential agricultural applications for piperidine derivatives .

- The compound's interactions with neurotransmitter receptors may pave the way for novel treatments targeting neurological disorders.

Eigenschaften

IUPAC Name |

(2R)-piperidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2.ClH/c8-6(9)5-3-1-2-4-7-5;/h5,7H,1-4H2,(H,8,9);1H/t5-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUGDEGXARBUSFU-NUBCRITNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN[C@H](C1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38470-14-3 | |

| Record name | Pipecolic acid hydrochloride, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038470143 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PIPECOLIC ACID HYDROCHLORIDE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15W1B1WIPI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.